

Levovist: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name:	Levovist
Cat. No.:	B238291

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (formerly SH U 508 A) was a first-generation ultrasound contrast agent notable for its use in enhancing diagnostic ultrasound imaging, particularly of the liver and spleen.^[1] Composed of galactose microcrystals and a small amount of palmitic acid, **Levovist** forms air-filled microbubbles upon reconstitution with sterile water.^{[2][3]} This guide provides a detailed overview of the physical and chemical properties of **Levovist**, its mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Composition and Formulation

Levovist is a dry granulate that is reconstituted to form a suspension of microbubbles. The composition of the dry granules is precisely controlled to ensure the formation of stable and effective contrast-enhancing microbubbles.

Table 1: Composition of **Levovist** Dry Granules

Component	Percentage by Weight	Role
D-Galactose	99.9%	Forms the microcrystalline structure that acts as a scaffold for microbubble formation. [3] [4]
Palmitic Acid	0.1%	Acts as a surfactant, stabilizing the air-filled microbubbles. [2] [3] [4]

The gas core of the microbubbles is air, which is entrapped within the porous structure of the galactose microparticles upon reconstitution.[\[3\]](#)

Physical and Chemical Properties

The efficacy and safety of **Levovist** as an ultrasound contrast agent are directly related to its physicochemical properties. These properties were extensively studied to ensure consistent performance.

Table 2: Physical and Chemical Properties of Reconstituted **Levovist**

Property	Value	Method of Determination
Microbubble Gas Core	Air (Nitrogen and Oxygen)[3]	Not explicitly detailed in the search results, but inherent to the formulation process.
Mean Particle Size	2-5 μm [3]	Optical Microscopy, Coulter Counter
Particle Size Distribution	99% of microparticles $< 8 \mu\text{m}$; 50% $< 2 \mu\text{m}$ [4]	Laser Diffraction or Light Scattering
Concentration of Microbubbles	Approximately $1\text{--}2 \times 10^8$ microbubbles per millilitre (for 300 mg/ml suspension)[3]	Hemocytometer or automated particle counter
Zeta Potential	Not available in search results.	Zeta potential analyzer (e.g., using electrophoretic light scattering)
Acoustic Properties		
Scattering-to-Attenuation Ratio	2% - 12%[5]	Broadband pulse-echo technique
Scattering Cross-Section	Not available in search results.	Theoretical modeling and acoustic measurement systems
Attenuation Coefficient	Not available in search results.	Acoustic measurement systems as a function of frequency
Stability	Stable for several minutes in circulation.[2] Sensitive to high acoustic pressure.[1]	In vitro flow systems, acoustic stability measurements

Mechanism of Action and Pharmacokinetics

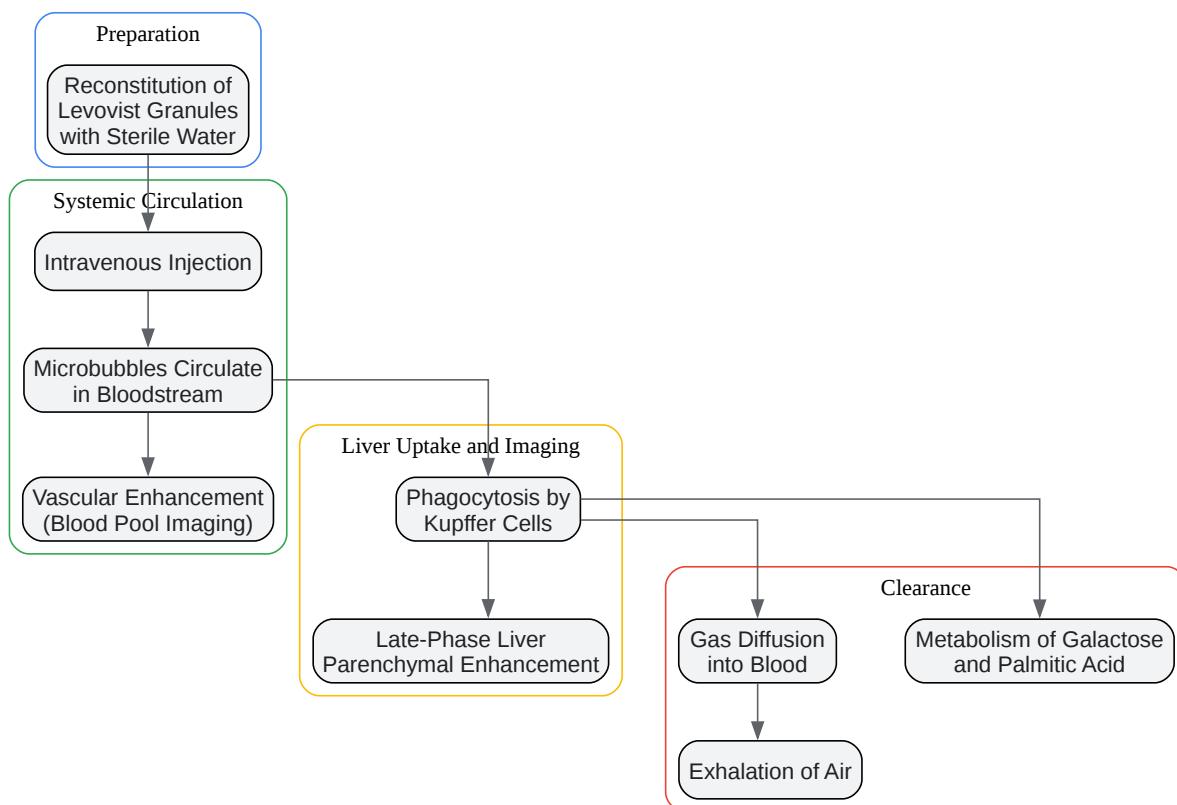
Upon intravenous injection, **Levovist** microbubbles act as blood pool tracers, enhancing the backscatter of ultrasound signals and thereby improving the visualization of blood vessels.[1] A

key feature of **Leovist** is its uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver.[1][6][7] This leads to a liver-specific late-phase enhancement, allowing for detailed imaging of liver parenchyma.[6][7]

The microbubbles are eventually cleared from the body. The galactose is metabolized, and the air from the microbubbles diffuses into the blood and is exhaled. The palmitic acid is incorporated into the body's lipid pool.

In Vivo Workflow of Levovist

The following diagram illustrates the lifecycle of **Leovist** microbubbles in the body from injection to clearance.



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